4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

Description

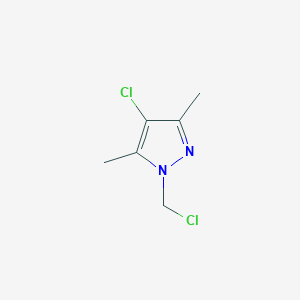

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative characterized by a chloromethyl substituent at the 1-position and chloro and methyl groups at the 3- and 5-positions. Pyrazole derivatives are integral to medicinal and materials chemistry due to their structural versatility and bioactivity. Its synthesis likely involves functionalization of the pyrazole core, as seen in related compounds (e.g., Vilsmeier-Haack formylation for 4-chloro-1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole) .

Properties

IUPAC Name |

4-chloro-1-(chloromethyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2N2/c1-4-6(8)5(2)10(3-7)9-4/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFADSDQCXKQQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226911 | |

| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51355-83-0 | |

| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole typically involves the chlorination of 3,5-dimethyl-1H-pyrazole. The process can be carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually conducted under reflux conditions in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of 3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

Synthesis of 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole

The synthesis of this compound typically involves the chloromethylation of 3,5-dimethylpyrazole derivatives. The general reaction can be represented as follows:

This method allows for the introduction of a chloromethyl group at the 1-position of the pyrazole ring, which is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds structurally related to 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole have shown promising results against various cancer cell lines. A study indicated that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against cancer cells due to their ability to inhibit specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that certain pyrazole derivatives exhibit effective antibacterial and antifungal properties against a range of pathogens. For example, derivatives with similar structures have shown efficacy against Staphylococcus aureus and Candida albicans .

Insecticidal Activity

The insecticidal properties of pyrazole derivatives are well documented. A study on related compounds demonstrated that they possess potent insecticidal activity against pests like Aphis fabae. The bioassays revealed that some derivatives exhibited mortality rates comparable to commercial insecticides such as imidacloprid .

| Compound Name | Target Pest | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|---|

| Compound 7h | Aphis fabae | 85.7 | 12.5 |

| Imidacloprid | Aphis fabae | Comparable | - |

Synthesis and Biological Evaluation

A notable case study involved the synthesis of several pyrazole derivatives, including 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole. These compounds were evaluated for their biological activities using various assays:

- Anticancer Assays : Evaluated against different cancer cell lines (e.g., MCF-7, HeLa).

- Insect Bioassays : Tested against agricultural pests to determine efficacy.

The results indicated that modifications at the chloromethyl position significantly influenced both anticancer and insecticidal activities.

Comparative Analysis of Pyrazole Derivatives

A comparative analysis was conducted on various pyrazole derivatives focusing on their biological activities:

| Derivative Name | Anticancer Activity | Insecticidal Activity |

|---|---|---|

| 4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole | Moderate | High |

| Tebufenpyrad | High | Moderate |

| Other Pyrazole Derivatives | Variable | Low |

Mechanism of Action

The mechanism of action of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Bioactivity: Chloromethyl vs. Chloroethyl: The 1-(chloromethyl) group in the target compound may influence reactivity in coordination chemistry compared to 1-(2-chloroethyl) derivatives, which are used in formylation . Sulfanyl Modifications: Pt(II) complexes with cyclohexylsulfanyl groups exhibit enhanced cytotoxicity (3× higher than benzylsulfanyl analogs), underscoring the role of hydrophobic substituents in bioactivity . Phenoxyalkyl Chains: Derivatives with phenoxyhexyl chains (e.g., 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole) show selective antibacterial effects without PAINS interference, suggesting substituent length and polarity modulate target specificity .

Synthetic Pathways: The parent 3,5-dimethyl-1H-pyrazole is synthesized exothermically via hydrazine and pentane-2,4-dione .

Coordination Chemistry :

- Sulfanyl-pyrazole ligands form stable Pd(II) and Pt(II) complexes, with cytotoxicity linked to substituent hydrophobicity. The target compound’s chloromethyl group could act as a leaving group, enabling covalent bonding in metal complexes .

Biological Activity

4-Chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and research findings.

Chemical Structure and Synthesis

The chemical structure of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole can be represented as follows:

The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. Various methods have been reported for synthesizing pyrazoles, often involving hydrazine derivatives and carbonyl compounds.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide array of biological activities. The following table summarizes some key findings related to the biological activity of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole and related compounds.

Anticancer Activity

One study demonstrated that pyrazole derivatives could inhibit the proliferation of prostate cancer cell lines. The compound showed significant antagonistic activity against androgen receptors, which is crucial in the treatment of hormone-dependent cancers. This suggests that 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole may be a potential candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of investigation focused on the antimicrobial activity of pyrazole derivatives. Research has shown that certain derivatives possess notable antibacterial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Effects

Pyrazole compounds are also known for their anti-inflammatory properties. Studies have indicated that these compounds can effectively reduce inflammation in animal models, potentially through inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines .

Insecticidal Activity

The insecticidal properties of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole were evaluated in agricultural settings. Compounds in this class have shown effective mortality rates against pests like Aphis fabae, indicating their potential use as environmentally friendly pesticides .

Case Studies

Several case studies highlight the application and efficacy of pyrazole derivatives in various therapeutic areas:

- Prostate Cancer Treatment : A study evaluated the effectiveness of a series of pyrazole derivatives on androgen receptor modulation, demonstrating significant inhibition in prostate cancer cell lines.

- Antibacterial Screening : A comparative analysis was conducted on different pyrazole derivatives against common bacterial strains, revealing that some compounds exhibited superior antibacterial activity compared to standard antibiotics.

- Insecticidal Efficacy : Field trials assessed the effectiveness of 4-chloro-1-(chloromethyl)-3,5-dimethyl-1H-pyrazole as an insecticide, showing promising results in reducing pest populations without harming beneficial insects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.